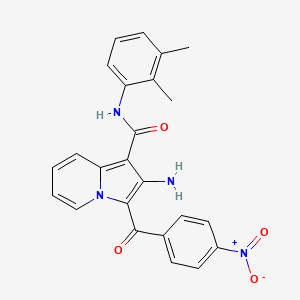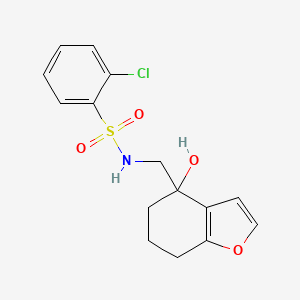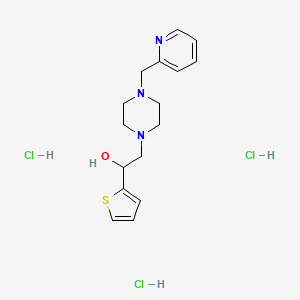![molecular formula C12H17ClFNO B2921938 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 2155854-81-0](/img/structure/B2921938.png)
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride include its molecular formula (C12H17ClFNO) and molecular weight (245.72). Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders and glaucoma. The compound could serve as a scaffold for developing inhibitors targeting these isoenzymes .
Organofluorine Chemistry
The fluorine atom in this compound makes it relevant in organofluorine chemistry, where fluorine-containing compounds are used in medicines, agrochemicals, and catalysis. The unique properties of fluorine atoms can significantly affect the biological activity and pharmacokinetics of drug molecules .
Biological Activity Modulation
The stereochemistry and three-dimensional structure of the pyrrolidine ring can influence the biological activity of drug candidates. The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial in the design of new compounds with specific target selectivity .
Chemical Synthesis
As an aryl fluorinated building block, this compound may be used in various chemical synthesis processes. Its structural features make it suitable for constructing more complex organic molecules, which can have applications across different fields of chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It can be inferred that the compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into drug molecules to modify their physicochemical parameters .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity .
properties
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRJSVGEKPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2921856.png)
![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)
![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)
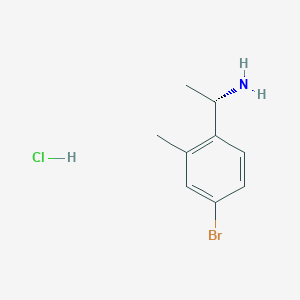

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)
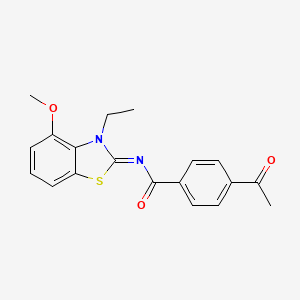
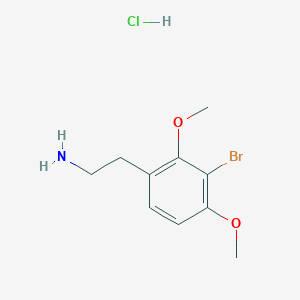
![N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2921868.png)


